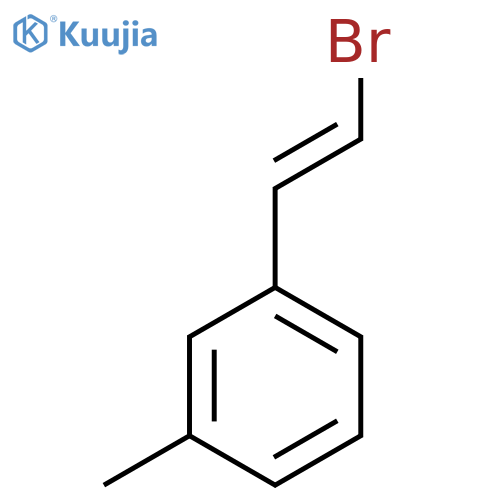Cas no 115665-69-5 (1-(2-Bromoethenyl)-3-methylbenzene)

115665-69-5 structure
商品名:1-(2-Bromoethenyl)-3-methylbenzene
1-(2-Bromoethenyl)-3-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromoethenyl)-3-methylbenzene
- (E)-beta-Bromo-3-methylstyrene
- 1-(2-Bromovinyl)-3-methylbenzene
- 1-[(1E)-2-Bromoethenyl]-3-methylbenzene
- Benzene, 1-[(1E)-2-bromoethenyl]-3-methyl-
- 1-(2-Bromoethenyl)-3-methylbenzene
-
- インチ: 1S/C9H9Br/c1-8-3-2-4-9(7-8)5-6-10/h2-7H,1H3/b6-5+
- InChIKey: BGXJQXWUPOQZKD-AATRIKPKSA-N
- ほほえんだ: Br/C=C/C1=CC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 195.98876g/mol
- どういたいしつりょう: 195.98876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0
1-(2-Bromoethenyl)-3-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-125202-1.0g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-125202-5.0g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-125202-10.0g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976945-1g |
1-(2-Bromoethenyl)-3-methylbenzene |
115665-69-5 | 95% | 1g |
¥2933.0 | 2023-04-05 | |
| Enamine | EN300-125202-0.5g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-125202-1000mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 1000mg |
$628.0 | 2023-10-02 | ||
| Enamine | EN300-125202-10000mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 10000mg |
$2701.0 | 2023-10-02 | ||
| Enamine | EN300-125202-2500mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 2500mg |
$1230.0 | 2023-10-02 | ||
| Enamine | EN300-125202-50mg |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 50mg |
$528.0 | 2023-10-02 | ||
| Enamine | EN300-125202-0.1g |
1-(2-bromoethenyl)-3-methylbenzene |
115665-69-5 | 0.1g |
$640.0 | 2023-06-08 |
1-(2-Bromoethenyl)-3-methylbenzene 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
115665-69-5 (1-(2-Bromoethenyl)-3-methylbenzene) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
